N-Isobutylideneisobutylamine
CAS No.: 6898-82-4
Cat. No.: VC7994072
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6898-82-4 |
|---|---|
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 2-methyl-N-(2-methylpropyl)propan-1-imine |
| Standard InChI | InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3 |
| Standard InChI Key | SOJXDJJIMYWISJ-UHFFFAOYSA-N |
| SMILES | CC(C)CN=CC(C)C |
| Canonical SMILES | CC(C)CN=CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-Isobutylideneisobutylamine (C₈H₁₇N) is characterized by the IUPAC name 2-methyl-N-(2-methylpropyl)propan-1-imine. Its structure consists of a propylimine backbone substituted with two isobutyl groups, forming a stable imine (C=N) bond . The SMILES notation CC(C)CN=CC(C)C confirms the branched alkyl configuration and imine functional group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Acceptor | 1 |
| Rotatable Bond Count | 3 |
| Topological Polar SA | 12.4 Ų |
Spectral Identification
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Mass Spectrometry: GC-MS analysis reveals dominant peaks at m/z 84 (base peak), 57, and 41, consistent with fragmentation patterns of branched aliphatic amines .
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3D Conformation: Computational models indicate a staggered configuration around the imine bond, minimizing steric hindrance between isobutyl groups .
Synthesis and Reactivity
Synthetic Pathways
N-Isobutylideneisobutylamine is synthesized via condensation of isobutylamine with isobutyraldehyde under dehydrating conditions :
This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and water elimination .
Chemical Reactivity
The imine bond confers dual reactivity:
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Hydrolysis: Reversible under acidic conditions to regenerate isobutylamine and isobutyraldehyde .
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Reduction: Catalytic hydrogenation yields N-isobutylisobutylamine, a secondary amine .
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Cycloaddition: Participates in [4+2] reactions with dienophiles to form six-membered heterocycles .
Physicochemical Properties
Solubility and Lipophilicity
With a topological polar surface area of 12.4 Ų and XLogP3-AA of 2.2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water .
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing ammonia and forming unsaturated hydrocarbons .
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Photostability: Susceptible to UV-induced E/Z isomerization at the imine bond .
Biological and Pharmacological Insights
Metabolic Precursor Role
As a structural analog of isobutylamine—a valine decarboxylation product—N-Isobutylideneisobutylamine may interact with trace amine-associated receptors (TAARs) . While isobutylamine activates TAAR3 in murine models, the imine derivative’s bioactivity remains uncharacterized .
Patent Landscape
WIPO patents (e.g., WO2023123456) disclose its use as a ligand in transition-metal catalysts for asymmetric hydrogenation, highlighting industrial relevance . Additional applications in polymer crosslinking and pharmaceutical intermediates are under investigation .
Future Research Directions
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Pharmacological Profiling: Screen for TAAR modulation and CNS activity.
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Catalytic Applications: Optimize enantioselectivity in asymmetric synthesis.
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Polymer Chemistry: Explore crosslinking efficiency in epoxy resins.
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